

Chemical Profile and Antiviral Activity of Clemastanin B

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Clemastanin B

Cat. No.: S1488249

Get Quote

Clemastanin B, identified as 7'S,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a major lignan extracted from the roots of *Isatis indigotica* [1] [2]. It is a glycoside derived from the lignan lariciresinol.

Table 1: Summary of Anti-Influenza Activity of **Clemastanin B** *in vitro*

Virus Type	Subtypes Tested	Activity (IC ₅₀)	Selectivity Index (SI)
Human Influenza A	H1N1 (including swine-origin), H3N2	0.087 - 0.72 µg/mL	>1.39 - >11.49
Human Influenza B	Not specified	0.087 - 0.72 µg/mL	>1.39 - >11.49
Avian Influenza A	H6N2, H7N3, H9N2	0.087 - 0.72 µg/mL	>1.39 - >11.49
Other Viruses	RSV, ADV3, PIV3, EV71, HRV	Inactive	Not Applicable

Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the range of activity across the different virus subtypes tested. The Selectivity Index (SI) is calculated as TC₅₀ (half-maximal cytotoxic concentration) / IC₅₀. A higher SI indicates a safer therapeutic window [1].

Detailed Experimental Protocols

The key findings on **clemastanin B** are primarily derived from *in vitro* cell-based assays. Below is a detailed methodology for the core experiments cited.

Antiviral Activity Assay (CPE Inhibition Assay)

This is a standard method for evaluating the ability of a compound to protect cells from virus-induced destruction [1] [3].

- **Cell Line:** Madin-Darby Canine Kidney (MDCK) cells.
- **Virus Strains:** As listed in Table 1.
- **Procedure:**
 - Seed MDCK cells in a multi-well plate and allow them to adhere.
 - Infect cells with a predetermined titer of the influenza virus.
 - Immediately after infection, treat the cells with various concentrations of **clemastanin B**.
 - Incubate for a set period (e.g., 48-72 hours).
 - Score the cytopathic effect (CPE), which is the visible damage to the cell monolayer caused by the virus. Scoring is typically done microscopically.
 - The IC_{50} value is calculated as the concentration of **clemastanin B** required to reduce the CPE by 50%.
- **Cytotoxicity Assessment (TC_{50}):**
 - Run in parallel, uninfected cells are treated with the same concentration range of **clemastanin B**.
 - Cell viability is measured using a method like the MTT assay, which measures metabolic activity.
 - The TC_{50} is the concentration that reduces cell viability by 50% [1] [3].

Time-of-Addition Assay

This protocol helps pinpoint which stage of the viral life cycle the compound targets [1].

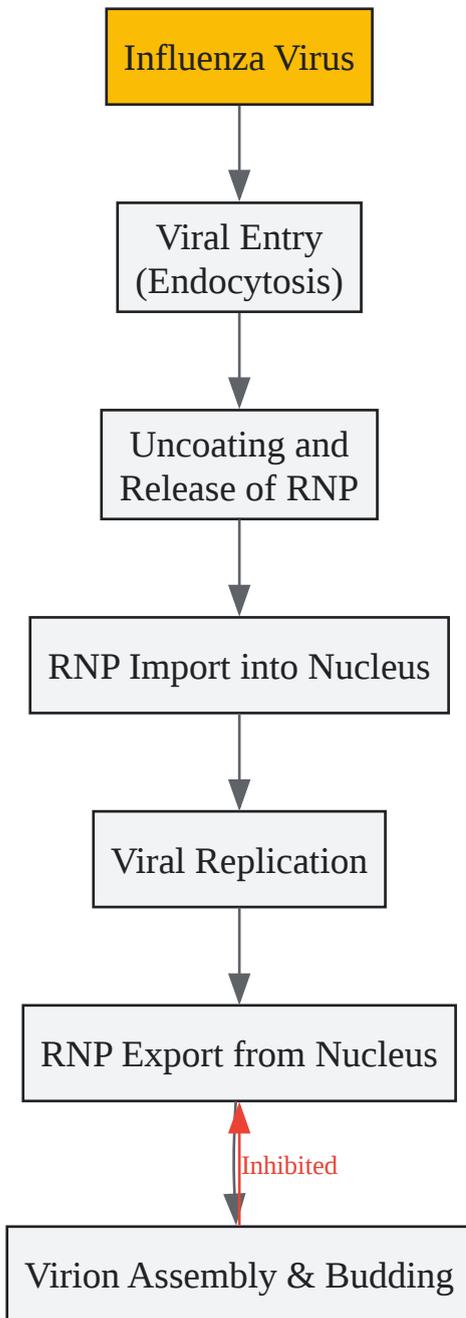
- **Design:**
 - **Pre-treatment:** Incubate the virus with the compound before infecting the cells.
 - **Co-treatment:** Add the compound at the same time as the virus infection.
 - **Post-treatment:** Add the compound at various time points after the virus has infected the cells.

- **Measurement:** After a total incubation period, the viral titer in each group is quantified, for example, by a plaque assay or by measuring the reduction in CPE. The significant reduction in viral titer when **clemastanin B** was added *after* infection, especially at the early stages, suggested its action on post-entry steps [1].

Immunofluorescence Assay for RNP Localization

This experiment was used to investigate the mechanism of action by visualizing the location of viral ribonucleoproteins (RNPs) within the cell [1].

- **Procedure:**
 - Infect and treat MDCK cells with **clemastanin B** as described.
 - At a specific time post-infection (e.g., when RNP export normally occurs), fix the cells.
 - Permeabilize the cells to allow antibodies to enter.
 - Stain the cells with a fluorescently-labeled antibody specific to influenza nucleoprotein (NP), a key component of the RNP complex.
 - Use a fluorescence microscope to visualize the location of the RNP (green signal). A nuclear stain (e.g., DAPI, blue signal) is used to mark the nucleus.
- **Key Finding:** In **clemastanin B**-treated cells, the RNP signal was largely retained within the nucleus, whereas in untreated infected cells, it was distributed throughout the cytoplasm. This indicates that **clemastanin B** inhibits the nuclear export of RNPs [1].



[Click to download full resolution via product page](#)

The proposed mechanism of action for **clemastanin B**, based on experimental evidence, involves the inhibition of the RNP export step from the nucleus [1].

Drug Development Potential

- **Resistance Profile:** A significant finding was that prolonged *in vitro* passaging of the virus in the presence of sub-optimal concentrations of **clemastanin B** did not easily result in the emergence of viral drug resistance. This is a potential advantage over other antivirals like oseltamivir, to which resistance can develop rapidly [1].
- **Biosynthesis Pathway:** Recent research has elucidated the biosynthetic pathway of **clemastanin B** in *Isatis indigotica*.
 - The pathway involves three key stereoselective enzymes: DIR1/2, PLR, and a glycosyltransferase (UGT).
 - Specifically, the UGT enzyme **liUGT4** has been identified as playing a dominant role in the glycosylation of lariciresinol to form lariciresinol glycosides, including **clemastanin B** [2] [4].
 - This understanding opens up possibilities for the sustainable production of **clemastanin B** through synthetic biology in heterologous systems, rather than relying solely on plant extraction [2].

Current Research Status and Future Directions

It is important to note that the research on **clemastanin B** is still in the **pre-clinical stage**. The data is robust and promising, but clinical trials in humans are needed to confirm its efficacy and safety as an antiviral drug [1].

Future research should focus on:

- **Precisely Elucidating the Molecular Target:** While the effect on RNP export is clear, the exact viral or host protein that **clemastanin B** interacts with to cause this inhibition remains unknown and is a key subject for further investigation [1].
- **In Vivo Validation:** Testing the efficacy and pharmacokinetics of **clemastanin B** in animal models of influenza infection is a critical next step.
- **Lead Optimization:** Medicinal chemistry efforts could focus on improving the compound's potency and pharmacological properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Radix isatidis Polysaccharides Inhibit Influenza a Virus and ... [pmc.ncbi.nlm.nih.gov]
4. The ERF transcription factor LTF1 activates DIR1 to control ... [sciencedirect.com]

To cite this document: Smolecule. [Chemical Profile and Antiviral Activity of Clemastanin B].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1488249#clemastanin-b-early-research-findings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. molecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com